molecular formula C9H18N2OSi B1356736 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole CAS No. 133560-57-3

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B1356736
CAS No.: 133560-57-3
M. Wt: 198.34 g/mol
InChI Key: UIPXBTCPQJIXTO-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole is an organosilicon compound that features a pyrazole ring substituted with a 2-(trimethylsilyl)ethoxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the trimethylsilyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrole

Uniqueness

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

trimethyl-[2-(pyrazol-1-ylmethoxy)ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OSi/c1-13(2,3)8-7-12-9-11-6-4-5-10-11/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPXBTCPQJIXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576159
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133560-57-3
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole useful in organic synthesis?

A1: this compound serves as a protected form of pyrazole. The [2-(trimethylsilyl)ethoxy]methyl group acts as a protecting group for the nitrogen atom in the pyrazole ring []. This is particularly important because it allows for selective reactions at other positions of the pyrazole ring, which would otherwise be impossible due to the reactivity of the nitrogen atom.

Q2: How is the protecting group removed from this compound after a reaction?

A2: The [2-(trimethylsilyl)ethoxy]methyl protecting group can be easily removed under either acidic or basic conditions. Treatment with aqueous ethanolic hydrochloric acid or anhydrous tetrabutylammonium fluoride effectively cleaves the protecting group, yielding the desired substituted pyrazole derivative [].

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